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For Researchers, Scientists, and Drug Development Professionals

The compound dipotassium nickel tetrafluoride (K₂NiF₄) represents a cornerstone in solid-state

chemistry and materials science. It is the archetype for a large family of materials with the

general formula A₂BO₄, known as Ruddlesden-Popper phases.[1][2] These materials are

distinguished by their layered crystal structure, which imparts a range of fascinating and

tunable properties, including two-dimensional magnetism, anisotropic thermal expansion, and

significant catalytic activity.[3][4][5] This guide provides an in-depth technical overview of the

K₂NiF₄ crystal structure, its intrinsic physicochemical properties, and the experimental protocols

used for its synthesis and characterization.

The K₂NiF₄ Crystal Structure
The K₂NiF₄ structure is characterized by a layered arrangement of perovskite-like slabs

separated by rock-salt layers.[6] Specifically, it consists of single layers of corner-sharing NiF₆

octahedra, forming a two-dimensional [NiF₄]²⁻ network, which are separated by two layers of

potassium ions (K⁺).[7] This structural motif is the n=1 member of the Ruddlesden-Popper

series A(n+1)B(n)O(3n+1).[1]

The crystal system is tetragonal, and it belongs to the I4/mmm space group.[8][9] This high

degree of symmetry is a key feature of the parent compound.
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The fundamental structural parameters for K₂NiF₄, determined through diffraction studies, are

summarized below.

Parameter Value Reference

Crystal System Tetragonal [8][9][10]

Space Group I4/mmm [8][9][10]

Space Group Number 139 [8]

Lattice Parameter, a 4.00 Å [8]

Lattice Parameter, b 4.00 Å [8]

Lattice Parameter, c 13.00 Å [8]

Unit Cell Volume 208.22 Å³ [8]

Atomic Positions and Coordination
The unit cell of K₂NiF₄ contains distinct atomic positions that define its unique layered structure.

The Ni²⁺ ions are in an octahedral coordination environment, while the K⁺ ions exhibit a higher

9-fold coordination.[8][9]

Atom Wyckoff Position
Fractional

Coordinates (x, y, z)
Reference

Ni 2a (0, 0, 0) [8]

K 4e (0, 0, 0.354925) [8]

F1 4c (0.5, 0, 0) [8]

F2 4e (0, 0, 0.153956) [8]

The Ni²⁺ cation is bonded to six F⁻ anions, forming NiF₆ octahedra that share corners in the

ab-plane.[8][9] The K⁺ cations are bonded to nine F⁻ anions, creating a distorted coordination

environment that holds the perovskite layers together.[8]
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Selected Bond Distances
The interatomic distances within the K₂NiF₄ structure are critical to its overall properties. The

Ni-F bonds within the octahedra are relatively uniform, while the K-F bonds have a wider range

of lengths due to the complex coordination.

Bond Distance (Å) Reference

Ni–F 2.00 Å (all equal) [8]

or 2.03 Å (x2) and 2.04 Å (x4) [9]

K–F 2.61 - 2.83 Å [8]

or 2.65 - 2.88 Å [9]

Physicochemical Properties of K₂NiF₄ and Related
Materials
The unique layered structure of K₂NiF₄ gives rise to distinct physical and chemical properties,

which serve as a model for understanding the broader class of A₂BO₄ materials.

Magnetic Properties
K₂NiF₄ is a classic example of a two-dimensional antiferromagnetic material.[3] The magnetic

interactions are strong within the NiF₂ planes (intra-plane) but are significantly weaker between

the planes (inter-plane) due to the separating KF layers.[3] This leads to magnetic ordering that

is predominantly two-dimensional in nature. Below a critical temperature, known as the Néel

temperature (Tₙ), the material transitions from a paramagnetic state to an ordered

antiferromagnetic state.

Electrical Properties
Pure K₂NiF₄ is an electrical insulator. However, the electrical properties of the K₂NiF₄ structure

type are highly tunable. By substituting the A-site or B-site cations in related oxide compounds,

it is possible to introduce charge carriers and induce a wide range of electronic behaviors, from

semiconducting to metallic.[1][3] For example, compounds like (Ca₂₋ₓSmₓ)MnO₄ are n-type

semiconductors where conductivity is governed by electron hopping.[3]
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Thermal Properties
Materials with the K₂NiF₄ structure often exhibit anisotropic thermal expansion.[4][11][12][13]

This means that the material expands at different rates along different crystallographic axes.

Typically, the thermal expansion coefficient along the c-axis (αc) is larger than that along the a-

axis (αa).[4][12][13] This phenomenon is attributed to the weaker, longer bonds between the B-

site cation and the apical oxygen/fluorine atom (along the c-axis) compared to the stronger,

shorter bonds with the equatorial atoms (in the ab-plane).[4][12][13]

Catalytic Activity
The K₂NiF₄ structural family, particularly mixed metal oxides, has garnered significant interest

for its catalytic properties, especially in oxidation reactions.[5] These materials can be effective

catalysts for the oxidation of CO and hydrocarbons, making them potential low-cost alternatives

to noble metal catalysts in applications like automotive exhaust treatment.[14] The flexibility of

the structure to accommodate different cations and support oxygen vacancies is key to their

catalytic function.[14][15]

A summary of key quantitative properties for K₂NiF₄ and representative isostructural

compounds is provided below.

Property Value / Observation Compound Reference

Magnetic Ordering Antiferromagnetic K₂NiF₄ [3]

Magnetic Moment

(Ni²⁺)
2.00 µB/f.u. K₂NiF₄ [8]

Néel Temperature (Tₙ) ~97.1 K K₂NiF₄

Electrical Behavior
Insulator / Poor

electronic conductor
K₂NiF₄ [3]

Thermal Expansion

Anisotropic (αc > αa)

is a common feature

for this structure type.

A₂BO₄ Oxides [4][12][13]

Catalytic Application
Oxidation of CO and

hydrocarbons
La₂₋ₓSrₓCoO₄ [14]
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Experimental Protocols
The synthesis and characterization of K₂NiF₄ and related materials involve standard solid-state

chemistry techniques.

Synthesis Methodologies
Solid-State Reaction: This is the most common method for producing polycrystalline powders

of K₂NiF₄-type materials.[15]

Precursor Selection: High-purity binary salts, such as potassium fluoride (KF) and nickel(II)

fluoride (NiF₂), are used as starting materials. For mixed oxides, corresponding metal

acetates or nitrates are often used.[15]

Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in the desired

stoichiometric ratio (e.g., a 2:1 molar ratio for KF:NiF₂). Grinding in an agate mortar and

pestle is performed to ensure homogeneity.

Calcination: The mixed powder is placed in a crucible (e.g., alumina or platinum) and heated

in a furnace. For fluorides, this is typically done under an inert atmosphere (e.g., N₂ or Ar) to

prevent oxidation. For oxides, calcination is often performed in air.[15] A typical heating

profile involves ramping to a high temperature (e.g., 800-1100 °C) and holding for several

hours (10-24 h) to allow for complete reaction and crystallization.[15] Intermediate grindings

may be necessary to ensure a single-phase product.

Cooling: The furnace is cooled slowly to room temperature to minimize thermal stress on the

final product.

A typical workflow for the solid-state synthesis of K₂NiF₄.

Characterization Techniques
X-ray Diffraction (XRD): XRD is the primary technique for structural characterization.

Sample Preparation: A small amount of the synthesized powder is finely ground and

mounted on a sample holder.
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Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction

pattern is collected over a range of 2θ angles.

Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases

present. For phase-pure samples, the peak positions are used to determine the lattice

parameters. Rietveld refinement of the powder diffraction data can be performed using

software like GSAS to refine the crystal structure, including atomic positions and bond

lengths.[15]

Magnetic Property Measurement:

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is

commonly used to measure magnetic susceptibility as a function of temperature and applied

magnetic field.

Measurement Protocol: A small, weighed amount of the sample is placed in a capsule. To

determine the Néel temperature, the magnetic susceptibility is measured while cooling the

sample from room temperature to a low temperature (e.g., 2 K) in a small applied magnetic

field (zero-field-cooled, ZFC) and then measuring again while warming (field-cooled, FC).

Data Analysis: The Néel temperature is identified as the temperature at which a cusp or

sharp change appears in the magnetic susceptibility curve.

A logical workflow for material characterization.

Conclusion
The K₂NiF₄ crystal structure is a fundamentally important prototype in materials science,

providing a versatile platform for exploring and engineering a wide array of physical and

chemical properties. Its layered nature is directly responsible for its characteristic two-

dimensional magnetism and anisotropic thermal behavior. Furthermore, the chemical flexibility

of this structure type allows for extensive atomic substitutions, enabling the rational design of

advanced materials for applications ranging from electronics and spintronics to catalysis. A

thorough understanding of its structure-property relationships, as outlined in this guide, is

essential for researchers aiming to develop novel functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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